molecular formula C24H22N2O4S2 B4988794 N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide

N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide

Cat. No. B4988794
M. Wt: 466.6 g/mol
InChI Key: DAUBGSAADHJDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide (also known as BNDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNDS is a sulfonamide-based compound that contains two 2-methylphenyl groups attached to a naphthalene core. This compound has been synthesized in various ways and has been studied extensively for its biological and chemical properties.

Mechanism of Action

The mechanism of action of BNDS is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. BNDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. BNDS has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the pathogenesis of diabetic complications.
Biochemical and Physiological Effects:
BNDS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BNDS inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BNDS has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In animal studies, BNDS has been shown to reduce blood glucose levels and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of BNDS is its ability to act as a fluorescent probe for the detection of metal ions, which makes it a useful tool for analytical chemistry. Another advantage is its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes. However, one limitation of BNDS is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on BNDS. One potential direction is the development of BNDS-based fluorescent probes for the detection of other substances, such as biomolecules. Another potential direction is the investigation of the mechanism of action of BNDS, which could lead to the discovery of new therapeutic targets. Additionally, the development of BNDS derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of BNDS has been achieved through various methods, including the reaction of 2-methylphenylamine with 1,5-naphthalenedisulfonyl chloride in the presence of a base, such as triethylamine. Other methods involve the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl dichloride or the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl chloride in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

BNDS has been studied for its potential applications in various scientific fields, including material science, analytical chemistry, and biochemistry. In material science, BNDS has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, BNDS has been used as a reagent for the determination of various substances, such as amino acids and proteins. In biochemistry, BNDS has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.

properties

IUPAC Name

1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-17-9-3-5-13-21(17)25-31(27,28)23-15-7-12-20-19(23)11-8-16-24(20)32(29,30)26-22-14-6-4-10-18(22)2/h3-16,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUBGSAADHJDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide

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